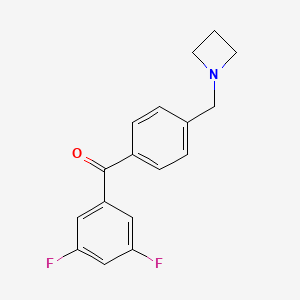

4'-Azetidinomethyl-3,5-difluorobenzophenone

CAS No.: 898757-07-8

Cat. No.: VC2406874

Molecular Formula: C17H15F2NO

Molecular Weight: 287.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898757-07-8 |

|---|---|

| Molecular Formula | C17H15F2NO |

| Molecular Weight | 287.3 g/mol |

| IUPAC Name | [4-(azetidin-1-ylmethyl)phenyl]-(3,5-difluorophenyl)methanone |

| Standard InChI | InChI=1S/C17H15F2NO/c18-15-8-14(9-16(19)10-15)17(21)13-4-2-12(3-5-13)11-20-6-1-7-20/h2-5,8-10H,1,6-7,11H2 |

| Standard InChI Key | VAMXUTJJGCSMSX-UHFFFAOYSA-N |

| SMILES | C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |

| Canonical SMILES | C1CN(C1)CC2=CC=C(C=C2)C(=O)C3=CC(=CC(=C3)F)F |

Introduction

4'-Azetidinomethyl-3,5-difluorobenzophenone is a chemical compound with the molecular formula C17H15F2NO and a molecular weight of approximately 287.31 g/mol . This compound is of significant interest in medicinal chemistry and biological research due to its unique structural features and potential applications.

Synthesis of 4'-Azetidinomethyl-3,5-difluorobenzophenone

The synthesis of this compound typically involves several key steps:

-

Formation of the Benzophenone Core: The initial step is achieved through a Friedel-Crafts acylation reaction using benzene and a suitable acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

-

Introduction of Fluorine Atoms: Fluorine atoms are introduced at the 3 and 5 positions via electrophilic fluorination with reagents such as Selectfluor.

-

Attachment of the Azetidine Ring: The final step involves the attachment of the azetidine ring to the benzophenone core, completing the synthesis process .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

| Biological Activity | Description |

|---|---|

| Antimicrobial Activity | Compounds with similar structural features can exhibit antimicrobial properties. The presence of fluorine may enhance this activity by increasing lipophilicity and membrane permeability. |

| Anticancer Potential | Preliminary investigations suggest that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines through specific molecular interactions. |

| Enzyme Inhibition | The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders. |

Comparative Analysis with Similar Compounds

To better understand the biological implications of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4'-Azetidinomethyl-3,5-dichlorobenzophenone | Chlorine instead of fluorine | Different reactivity; potential for varied biological effects. |

| 4'-Azetidinomethyl-3,5-dibromobenzophenone | Bromine substituents | Varies in antimicrobial efficacy. |

| 4'-Azetidinomethyl-3,5-dimethylbenzophenone | Methyl groups | Altered pharmacokinetics and activity. |

The unique presence of fluorine atoms in 4'-Azetidinomethyl-3,5-difluorobenzophenone significantly influences its chemical reactivity and biological properties compared to other halogenated derivatives.

Research Applications

This compound is used as a building block in the synthesis of more complex molecules, allowing for the exploration of new chemical reactions and pathways. It is also utilized in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets. Ongoing research focuses on its potential pharmaceutical applications, especially in developing new drugs targeting specific molecular pathways .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume